molecular formula C12H12O B3387442 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 82720-23-8

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B3387442
CAS No.: 82720-23-8
M. Wt: 172.22 g/mol
InChI Key: DYZCARXAQRVAOE-UHFFFAOYSA-N
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Description

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an ethynyl group and a hydroxyl group on the tetrahydronaphthalene ring

Preparation Methods

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of the corresponding ketone with ethynyl magnesium bromide in dry tetrahydrofuran (THF). The reaction is typically carried out at 0°C and then gradually warmed to room temperature, followed by stirring for 12 hours. The reaction mixture is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The resulting oil is purified by column chromatography to afford the desired propargylic alcohol .

Chemical Reactions Analysis

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for aryl sulfotransferase enzymes, which catalyze the transfer of sulfate groups to the hydroxyl group of the compound. This modification can alter the compound’s biological activity and its interactions with other molecules .

Comparison with Similar Compounds

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an ethynyl group and a hydroxyl group on the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethynyl-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h1,3-4,6,8,13H,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZCARXAQRVAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511188
Record name 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82720-23-8
Record name 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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